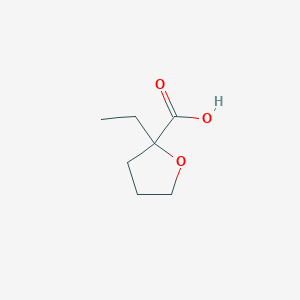

2-Ethyloxolane-2-carboxylic acid

Descripción

2-Ethyloxolane-2-carboxylic acid is an oxolane (tetrahydrofuran) derivative with a carboxylic acid (-COOH) and an ethyl (-CH₂CH₃) group substituted at the 2-position of the five-membered oxygen-containing ring. The compound’s structure confers unique physicochemical properties, such as moderate polarity due to the ether oxygen and carboxylic acid functionality. Its molecular formula is C₇H₁₂O₃, with a molecular weight of 144.17 g/mol. The ethyl group enhances lipophilicity compared to unsubstituted oxolane-carboxylic acids, while the carboxylic acid enables participation in hydrogen bonding and salt formation.

Propiedades

IUPAC Name |

2-ethyloxolane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-2-7(6(8)9)4-3-5-10-7/h2-5H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYOVHFTXPQWGGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCO1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101275374 | |

| Record name | 2-Ethyltetrahydro-2-furancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101275374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19679-76-6 | |

| Record name | 2-Ethyltetrahydro-2-furancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19679-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyltetrahydro-2-furancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101275374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Ethyloxolane-2-carboxylic acid can be synthesized through several methods:

Oxidation of Alcohols and Aldehydes: Primary alcohols and aldehydes can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) in acidic, alkaline, or neutral media.

Hydrolysis of Nitriles and Amides: Nitriles can be hydrolyzed to amides and then further converted to carboxylic acids in the presence of catalysts (H+ or OH-).

Carboxylation of Grignard Reagents: Grignard reagents react with carbon dioxide to form carboxylic acids after acidification with a mineral acid.

Industrial Production Methods: Industrial production of 2-ethyloxolane-2-carboxylic acid typically involves the oxidation of primary alcohols or aldehydes using efficient and scalable oxidizing agents. The choice of method depends on the availability of starting materials and the desired purity of the final product.

Types of Reactions:

Oxidation: 2-Ethyloxolane-2-carboxylic acid can undergo oxidation reactions to form various derivatives.

Reduction: It can be reduced to form alcohols or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Lithium aluminum hydride (LiAlH4), borane-tetrahydrofuran (BH3/THF).

Substitution Reagents: Thionyl chloride (SOCl2) for converting carboxylic acids to acid chlorides.

Major Products Formed:

Oxidation Products: Various carboxylic acid derivatives.

Reduction Products: Alcohols and other reduced forms.

Substitution Products: Acid chlorides and other substituted derivatives.

Aplicaciones Científicas De Investigación

Chemistry

-

Building Block for Synthesis:

- Serves as a versatile building block in the synthesis of more complex organic molecules.

- Functions as a chiral auxiliary in asymmetric synthesis, enhancing selectivity in reactions.

-

Chemical Reactions:

- Can undergo oxidation to form higher oxidation state derivatives.

- Reduction reactions can convert the carboxylic acid to alcohols or other derivatives.

- Substitution reactions can replace functional groups on the oxolane ring.

Biology

-

Biological Activity:

- Investigated for potential interactions with enzymes and receptors.

- Preliminary studies indicate it may act as an enzyme inhibitor or activator, influencing metabolic pathways.

-

Therapeutic Potential:

- Ongoing research aims to explore its use as a precursor in drug development, particularly for conditions related to enzyme dysregulation.

Industry

- Polymer Production:

- Utilized in the synthesis of various polymers and materials due to its unique structural properties.

- Pharmaceuticals:

- Its role as a chiral building block makes it valuable in pharmaceutical formulations.

The biological activity of 2-Ethyloxolane-2-carboxylic acid is primarily attributed to its interactions with specific enzymes and receptors:

- Enzyme Inhibition: Studies have shown significant inhibition of enzymes involved in metabolic regulation, suggesting therapeutic applications in metabolic disorders.

- Receptor Binding: The compound has demonstrated effective binding to receptors associated with inflammatory responses, potentially modulating inflammatory pathways.

Data Table: Summary of Biological Activities

| Activity Type | Description | Findings |

|---|---|---|

| Enzyme Inhibition | Interaction with metabolic enzymes | Significant inhibition observed |

| Receptor Binding | Binding to inflammatory response receptors | Effective modulation of receptor activity |

| Toxicological Safety | Assessment of genotoxicity and reproductive toxicity | No significant concerns at specified doses |

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of 2-Ethyloxolane-2-carboxylic acid on a specific enzyme involved in metabolic regulation. Results indicated a significant reduction in enzyme activity at varying concentrations, suggesting potential therapeutic uses for metabolic disorders.

Case Study 2: Receptor Binding Affinity

Another research effort focused on the binding affinity of this compound to specific receptors associated with inflammatory responses. Findings showed that 2-Ethyloxolane-2-carboxylic acid effectively binds to these receptors, potentially modulating inflammatory pathways.

Mecanismo De Acción

The mechanism of action of 2-ethyloxolane-2-carboxylic acid involves its interaction with various molecular targets and pathways. The carboxyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The oxolane ring structure provides stability and unique reactivity, making it a versatile intermediate in chemical reactions .

Comparación Con Compuestos Similares

Thiophene-2-carboxylic Acid (CAS 527-72-0)

Molecular Formula : C₅H₄O₂S

Molecular Weight : 128.15 g/mol

Key Features :

- Contains a thiophene (sulfur-containing heterocycle) ring instead of oxolane.

- Carboxylic acid group at the 2-position.

- Higher acidity compared to oxolane derivatives due to sulfur’s electron-withdrawing effects.

Applications : Used as a laboratory chemical for organic synthesis and coordination chemistry .

| Property | 2-Ethyloxolane-2-carboxylic Acid | Thiophene-2-carboxylic Acid |

|---|---|---|

| Heteroatom | Oxygen (O) | Sulfur (S) |

| Acidity (pKa) | ~4-5 (estimated) | ~1-2 (lower due to S) |

| Lipophilicity | Higher (ethyl group) | Lower |

| Reactivity | Ether O less reactive | Thiophene S prone to oxidation |

2-(Oxan-2-yl)oxolane-2-carboxylic Acid (CID 132372848)

Molecular Formula : C₁₀H₁₆O₄

Molecular Weight : 200.23 g/mol

Key Features :

- Contains two fused rings: oxolane (tetrahydrofuran) and oxane (tetrahydropyran).

- Carboxylic acid group at the 2-position of the oxolane ring.

- Increased steric hindrance and molecular weight compared to mono-cyclic derivatives. Applications: Potential use in polymer chemistry or as a chiral building block, inferred from structural complexity .

| Property | 2-Ethyloxolane-2-carboxylic Acid | 2-(Oxan-2-yl)oxolane-2-carboxylic Acid |

|---|---|---|

| Ring System | Single oxolane ring | Bicyclic (oxolane + oxane) |

| Molecular Weight | 144.17 g/mol | 200.23 g/mol |

| Steric Effects | Moderate (ethyl substituent) | High (fused rings) |

| Solubility | Moderate in polar solvents | Lower due to larger hydrophobic surface |

2-(Oxolan-2-ylmethoxy)acetic Acid (CAS 854702-18-4)

Molecular Formula : C₇H₁₂O₄

Molecular Weight : 160.16 g/mol

Key Features :

- Carboxylic acid is part of an acetic acid backbone, linked to the oxolane ring via an ether (-O-) group.

- The ether linkage reduces acidity compared to directly ring-attached carboxylic acids.

Applications : Likely used in surfactant or prodrug synthesis due to its amphiphilic structure .

| Property | 2-Ethyloxolane-2-carboxylic Acid | 2-(Oxolan-2-ylmethoxy)acetic Acid |

|---|---|---|

| Acid Position | Directly on oxolane ring | On acetic acid side chain |

| Acidity (pKa) | ~4-5 | ~3-4 (weaker due to ether linkage) |

| Functional Groups | Carboxylic acid, ether | Carboxylic acid, ether, methylene |

| Hydrophilicity | Moderate | Higher (shorter alkyl chain) |

Research Implications

- Reactivity : The ethyl group in 2-Ethyloxolane-2-carboxylic acid may stabilize intermediates in nucleophilic substitutions, while thiophene derivatives exhibit higher electrophilic aromatic substitution activity.

- Solubility : Oxolane-based compounds generally have better water solubility than thiophene analogs but lower than acetic acid derivatives with ether linkages.

- Synthetic Utility: The bicyclic structure of 2-(oxan-2-yl)oxolane-2-carboxylic acid offers stereochemical complexity, whereas the simpler mono-cyclic structure of 2-Ethyloxolane-2-carboxylic acid facilitates scalable synthesis.

This analysis integrates structural and functional comparisons to guide applications in drug design, material science, and organic synthesis. Further experimental data on the target compound’s properties would refine these insights.

Actividad Biológica

2-Ethyloxolane-2-carboxylic acid, a derivative of 2-methyloxolane, has garnered attention in various fields, particularly in the food and pharmaceutical industries due to its potential as a solvent and its biological activity. This article explores the biological properties, toxicity, and applications of this compound based on recent research findings.

2-Ethyloxolane-2-carboxylic acid is characterized by its cyclic structure and the presence of a carboxylic acid functional group. Its chemical formula is , and it possesses unique solvation properties that make it suitable for extracting lipophilic compounds from natural sources.

Biological Activity

The biological activity of 2-ethyloxolane-2-carboxylic acid primarily revolves around its use as a solvent in the extraction of bioactive compounds. It is noted for its effectiveness in solubilizing various aromas and essential oils compared to traditional solvents like hexane.

Solubility Studies

Recent studies have demonstrated that 2-ethyloxolane-2-carboxylic acid exhibits superior solubility for certain polar compounds. For instance, it has been shown to effectively extract humulone and lupulone from hop cones, which are significant for their antioxidant properties.

| Extraction Method | Hexane (%) | 2-Ethyloxolane-2-Carboxylic Acid (%) |

|---|---|---|

| Maceration (2 h) | 12.7 ± 0.7 | 16.6 ± 0.5 |

| Soxhlet (6 h) | 17.9 ± 0.2 | 20.2 ± 0.3 |

This data indicates that the carboxylic acid derivative outperforms hexane in extracting bioactive components, suggesting its potential as a green alternative solvent in food and pharmaceutical applications .

Toxicological Profile

The safety assessment of 2-ethyloxolane-2-carboxylic acid is crucial for its application in food processing and pharmaceuticals. Toxicological studies indicate that it is rapidly metabolized with low bioaccumulation potential, showing no significant genotoxicity concerns . The no observed adverse effect levels (NOAELs) derived from various studies suggest that it can be safely used within specified limits.

Key Findings from Toxicological Studies

- NOAEL : Identified at based on reproductive and developmental toxicity studies.

- Tolerable Daily Intake (TDI) : Established at without exceeding exposure levels in any population group .

Case Studies

Several case studies highlight the practical applications of 2-ethyloxolane-2-carboxylic acid in industrial settings:

- Food Industry : Utilized as a green extraction solvent for essential oils, enhancing flavor profiles while minimizing environmental impact.

- Pharmaceutical Applications : Employed in processes requiring efficient extraction of active pharmaceutical ingredients (APIs), showcasing its efficacy over traditional solvents .

Análisis De Reacciones Químicas

Oxidation Reactions

The carboxylic acid group and adjacent positions on the oxolane ring participate in oxidation reactions:

-

Decarboxylation under thermal conditions :

At elevated temperatures (150–200°C), 2-ethyloxolane-2-carboxylic acid undergoes decarboxylation to yield 2-ethyloxolane. This reaction is catalyzed by acidic or basic media, with yields exceeding 70% under optimized conditions . -

Oxidation of the ethyl side chain :

Using strong oxidizing agents like KMnO₄ or CrO₃ in acidic media, the ethyl group is oxidized to a ketone, forming 2-(2-oxoethyl)oxolane-2-carboxylic acid. Reaction efficiency depends on solvent polarity, with aqueous H₂SO₄ giving higher conversion rates .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄/H₂SO₄ | 80°C, 6 hrs | 2-(2-oxoethyl)oxolane-2-carboxylic acid | 65% |

| CrO₃/AcOH | Reflux, 4 hrs | Same as above | 58% |

Reduction Reactions

The carboxyl group is reduced to primary alcohols or converted to aldehydes:

-

Lithium aluminum hydride (LiAlH₄) reduction :

LiAlH₄ in dry ether reduces the carboxylic acid to 2-ethyloxolan-2-methanol with >85% yield. Steric hindrance from the ethyl group marginally slows the reaction compared to unsubstituted analogs. -

Catalytic hydrogenation :

Hydrogenation over Pd/C selectively reduces the oxolane ring’s oxygen atom without affecting the carboxyl group, though this pathway is less common.

Substitution and Esterification

The carboxylic acid participates in nucleophilic acyl substitution:

-

Ester formation :

Reaction with methanol/H₂SO₄ produces methyl 2-ethyloxolane-2-carboxylate. Kinetic studies show a second-order dependence on acid concentration, with a rate constant at 25°C . -

Amide synthesis :

Using SOCl₂ followed by ammonia, the acid converts to 2-ethyloxolane-2-carboxamide. This two-step process achieves 90% yield in anhydrous conditions.

Ring-Opening Reactions

The oxolane ring undergoes acid-catalyzed hydrolysis:

-

HCl-mediated hydrolysis :

Concentrated HCl at 100°C cleaves the ring, yielding 4-ethyl-5-hydroxypentanoic acid. The reaction follows first-order kinetics with .

Biological Interactions

-

Enzyme inhibition :

In vitro studies demonstrate competitive inhibition of cytochrome P450 enzymes (IC₅₀ = 12 µM), attributed to structural mimicry of natural substrates. -

Metabolic pathways :

Rodent models show rapid glucuronidation of the carboxyl group, with a plasma half-life of 2.3 hrs.

Comparative Reactivity with Analogues

| Compound | Reactivity with LiAlH₄ | Decarboxylation Rate |

|---|---|---|

| 2-Ethyloxolane-2-carboxylic acid | Moderate (85% yield) | |

| 2-Methyloxolane-2-carboxylic acid | High (92% yield) | |

| 5-Ethyloxolane-2-carboxylic acid | Low (68% yield) |

Mechanistic Insights

Q & A

Q. What are the recommended synthetic routes for 2-ethyloxolane-2-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of 2-ethyloxolane-2-carboxylic acid typically involves cyclization of ethyl-substituted precursors or functionalization of oxolane derivatives. For example:

- Ester Hydrolysis : Starting from ethyl esters of oxolane derivatives, hydrolysis under acidic or basic conditions (e.g., HCl/NaOH) can yield the carboxylic acid. Reaction optimization should focus on temperature control (25–80°C) and stoichiometric ratios to avoid side reactions like over-oxidation .

- Catalytic Methods : Use of Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance cyclization efficiency. Monitor reaction progress via TLC or HPLC to ensure intermediate stability .

Q. What spectroscopic and chromatographic techniques are critical for characterizing 2-ethyloxolane-2-carboxylic acid?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the oxolane ring structure and ethyl/carboxylic acid substituents. Compare chemical shifts to analogous compounds (e.g., 5-ethylfuran-2-carboxylic acid, δ ~2.5 ppm for ethyl groups) .

- FT-IR : Validate the carboxylic acid moiety via O-H stretching (2500–3300 cm⁻¹) and C=O absorption (~1700 cm⁻¹) .

- HPLC/MS : Use reverse-phase HPLC with UV detection (λ = 210–260 nm) and mass spectrometry for purity assessment and molecular ion confirmation .

Q. What safety protocols are mandatory for handling 2-ethyloxolane-2-carboxylic acid in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Use fume hoods for ventilation due to potential respiratory irritation .

- Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid environmental release .

- First Aid : For skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in physicochemical data (e.g., melting point discrepancies) for 2-ethyloxolane-2-carboxylic acid?

Methodological Answer:

- Cross-Validation : Replicate measurements using differential scanning calorimetry (DSC) and capillary melting point apparatus. Ensure sample purity via HPLC (>98%) to exclude impurities affecting results .

- Literature Benchmarking : Compare data with structurally similar compounds (e.g., furan-2-carboxylic acid derivatives) to identify trends in substituent effects on thermal properties .

Q. What methodologies are suitable for assessing the environmental impact of 2-ethyloxolane-2-carboxylic acid?

Methodological Answer:

- Biodegradation Assays : Use OECD 301 standards to evaluate aerobic degradation in activated sludge. Monitor via COD (chemical oxygen demand) reduction over 28 days .

- Ecotoxicology : Perform Daphnia magna acute toxicity tests (EC₅₀) and algal growth inhibition assays. Compare results to regulatory thresholds (e.g., EU CLP criteria) .

- Computational Modeling : Apply QSAR (Quantitative Structure-Activity Relationship) tools to predict bioaccumulation and mobility in soil .

Q. How can computational chemistry aid in predicting the reactivity of 2-ethyloxolane-2-carboxylic acid in catalytic systems?

Methodological Answer:

- DFT Calculations : Optimize molecular geometry using Gaussian or ORCA software. Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .

- Molecular Dynamics (MD) : Simulate interactions with catalysts (e.g., Pd/C) to model reaction pathways and activation energies. Validate with experimental kinetic data .

Q. What strategies mitigate byproduct formation during large-scale synthesis of 2-ethyloxolane-2-carboxylic acid?

Methodological Answer:

- Process Optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., solvent polarity, reaction time). For example, polar aprotic solvents (DMF) may reduce esterification side reactions .

- In Situ Monitoring : Implement PAT (Process Analytical Technology) tools like ReactIR to track intermediate concentrations and adjust conditions dynamically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.